N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
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Description
N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C20H17N5O2S3 and its molecular weight is 455.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane and prostaglandins .
Mode of Action
This compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression results in the inhibition of the conversion of arachidonic acid into thromboxane and prostaglandins .
Biochemical Pathways
The compound affects the arachidonic acid pathway. By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into thromboxane and prostaglandins . These molecules play a significant role in inflammation and pain, so their reduction leads to anti-inflammatory effects .
Pharmacokinetics
Similar compounds have been shown to have favorable pharmacokinetic profiles .
Result of Action
The result of the action of this compound is the reduction of inflammation and pain. This is due to the suppression of the COX enzymes and the subsequent decrease in the production of thromboxane and prostaglandins .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Benzothiazole derivatives have been shown to have inhibitory effects on tyrosinase, a key enzyme in melanogenesis, in B16F10 melanoma cells .
Molecular Mechanism
It has been suggested that benzothiazole derivatives may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S3/c26-16(11-10-13-6-2-1-3-7-13)22-19-24-25-20(30-19)28-12-17(27)23-18-21-14-8-4-5-9-15(14)29-18/h1-9H,10-12H2,(H,21,23,27)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJFXWVEZZIODX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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